Cas no 2411302-79-7 (N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]-N-(furan-3-ylmethyl)prop-2-enamide)

N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]-N-(furan-3-ylmethyl)prop-2-enamide structure
2411302-79-7 structure
商品名:N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]-N-(furan-3-ylmethyl)prop-2-enamide
CAS番号:2411302-79-7
MF:C17H23NO3
メガワット:289.369425058365
CID:5360579
PubChem ID:154880530

N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]-N-(furan-3-ylmethyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • Z3837639864
    • N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]-N-(furan-3-ylmethyl)prop-2-enamide
    • N-[(2-cyclopropyl-3-methyloxolan-3-yl)methyl]-N-[(furan-3-yl)methyl]prop-2-enamide
    • インチ: 1S/C17H23NO3/c1-3-15(19)18(10-13-6-8-20-11-13)12-17(2)7-9-21-16(17)14-4-5-14/h3,6,8,11,14,16H,1,4-5,7,9-10,12H2,2H3
    • InChIKey: QWTNVQYDLVAJIT-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C)(CN(C(C=C)=O)CC2=COC=C2)C1C1CC1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 407
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 42.7

N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]-N-(furan-3-ylmethyl)prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26620014-0.05g
2411302-79-7 90%
0.05g
$246.0 2023-09-12

N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]-N-(furan-3-ylmethyl)prop-2-enamide 関連文献

N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]-N-(furan-3-ylmethyl)prop-2-enamideに関する追加情報

Professional Introduction to N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]-N-(furan-3-ylmethyl)prop-2-enamide (CAS No: 2411302-79-7)

N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]-N-(furan-3-ylmethyl)prop-2-enamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2411302-79-7, represents a unique structural motif that combines cyclopropane, furan, and amide functionalities, making it a promising candidate for various biochemical applications. The intricate arrangement of these moieties not only contributes to its distinct chemical properties but also opens up avenues for innovative drug discovery and material science research.

The structure of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]-N-(furan-3-ylmethyl)prop-2-enamide is characterized by a prop-2-enamide backbone, which is flanked by two distinct aromatic systems: a cyclopropane ring substituted with a methyloxolane group and a furan ring. This dual aromatic system imparts a high degree of steric and electronic complexity, which can be exploited to modulate interactions with biological targets. The presence of the cyclopropane moiety, in particular, has been shown to enhance binding affinity in certain pharmacological contexts due to its rigid three-membered ring structure.

Recent advancements in computational chemistry have enabled researchers to delve deeper into the mechanistic aspects of this compound. Studies utilizing molecular dynamics simulations and quantum mechanical calculations have revealed that the amide group and the furan ring engage in specific hydrogen bonding interactions, which are critical for stabilizing protein-ligand complexes. These findings align with emerging trends in drug design, where the optimization of hydrogen bonding networks is key to achieving high selectivity and potency.

In the realm of medicinal chemistry, the synthesis of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]-N-(furan-3-ylmethyl)prop-2-enamide has been approached through multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The integration of palladium-catalyzed cross-coupling reactions and intramolecular cyclization strategies has allowed for the efficient construction of the target molecule. Notably, the use of protected furan derivatives has facilitated regioselective functionalization, ensuring that the desired substitution patterns are achieved with high fidelity.

The pharmacological potential of this compound has been explored in several preclinical studies. Its unique structural features suggest that it may exhibit inhibitory activity against enzymes involved in metabolic pathways relevant to inflammation and cancer. For instance, preliminary data indicate that derivatives of this scaffold could interact with cyclooxygenase (COX) enzymes or other inflammatory mediators, offering a potential therapeutic edge over existing agents. Additionally, the furan moiety, known for its ability to enhance blood-brain barrier penetration, may improve oral bioavailability and central nervous system access.

Recent publications have also highlighted the role of this compound in material science applications. The combination of rigid cyclic structures with polar functional groups makes it an attractive candidate for designing novel polymers or supramolecular assemblies. Researchers have investigated its behavior as a monomer in polymerization reactions, where it can contribute to the formation of materials with tailored mechanical properties or biological compatibility. These studies underscore the broad utility of such compounds beyond traditional pharmaceutical applications.

The spectroscopic characterization of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]-N-(furan-3-ylmethyl)prop-2-enamide has been extensively documented using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). High-resolution NMR experiments have provided detailed insights into the conformational preferences of the molecule, revealing how different substituents influence molecular geometry. These structural details are crucial for understanding both its chemical reactivity and its biological interactions.

From a computational biology perspective, docking studies have been conducted to evaluate how this compound might bind to specific protein targets. The use of structure-based drug design (SBDD) approaches has allowed researchers to predict binding affinities and identify key interaction points. For example, simulations have suggested that the cyclopropane ring may engage in π-stacking interactions with aromatic residues in protein active sites, while the amide group could form hydrogen bonds with polar side chains or backbone atoms. Such insights are invaluable for guiding medicinal chemists in optimizing lead compounds.

The synthetic pathways employed in producing N-[(2-Cyclopropyl-3-methyloxolan-3-yll)methyl]-N-(furan - 3 - ylmethyl) prop - 2 - enamide exemplify contemporary advances in synthetic organic chemistry. The use of transition metal catalysis, particularly palladium complexes, has streamlined key transformations such as alkylation and coupling reactions. Additionally, protecting group strategies have been employed to ensure selective functionalization at multiple sites within the molecule. These methodologies not only enhance efficiency but also improve scalability for larger-scale production or library synthesis efforts.

In conclusion, N-[(2-Cyclopropyl - 3 - methyloxolan - 3 - yl)methyl] - N - [(furan - 3 - ylmethyl) prop - 2 - enamide (CAS No: 2411302 - 79 - 7) represents a fascinating compound with significant potential across multiple disciplines. Its unique structural composition offers opportunities for innovation in drug discovery, material science, and computational chemistry. As research continues to uncover new applications and mechanistic insights into its behavior, this molecule is poised to play an increasingly important role in advancing scientific knowledge and technological development.

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